Methyl 4-(bromomethyl)-2-fluorobenzoate

Description

BenchChem offers high-quality Methyl 4-(bromomethyl)-2-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(bromomethyl)-2-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

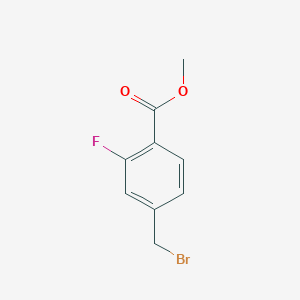

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(bromomethyl)-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJNOBUHVFOGIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85070-57-1 | |

| Record name | methyl 4-(bromomethyl)-2-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(bromomethyl)-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and safety properties of Methyl 4-(bromomethyl)-2-fluorobenzoate (CAS No. 85070-57-1), a key building block in modern medicinal chemistry and organic synthesis. This document is intended to serve as a practical resource, offering not just data, but also insights into its handling, synthesis, and application, grounded in established scientific principles.

Core Molecular and Physical Characteristics

Methyl 4-(bromomethyl)-2-fluorobenzoate is a substituted aromatic compound with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol .[1][2][3][4][5][6] Its structure, featuring a reactive bromomethyl group, a fluorine atom, and a methyl ester on a benzene ring, makes it a versatile reagent in the synthesis of more complex molecules.

Structural and Identification Data

| Parameter | Value | Source(s) |

| IUPAC Name | methyl 4-(bromomethyl)-2-fluorobenzoate | [1][2] |

| CAS Number | 85070-57-1 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₉H₈BrFO₂ | [3][4][5][6] |

| Molecular Weight | 247.06 g/mol | [1][2][3][4][5][6] |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)Br)F | N/A |

| InChI Key | VPJNOBUHVFOGIO-UHFFFAOYSA-N | [1][2] |

Physical Properties

The physical characteristics of a compound are critical for its proper handling, storage, and use in experimental setups.

| Property | Value | Source(s) |

| Physical Form | White to pale-yellow to yellow-brown solid | [2] |

| Boiling Point | 295.4 ± 35.0 °C (Predicted) | [3][4] |

| Density | 1.534 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Solubility | Information not readily available. Generally, such compounds are soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | N/A |

Synthesis and Mechanistic Considerations

The synthesis of Methyl 4-(bromomethyl)-2-fluorobenzoate typically involves the bromination of the corresponding methyl 2-fluoro-4-methylbenzoate. The choice of brominating agent and reaction conditions is crucial to selectively achieve benzylic bromination over aromatic bromination.

Typical Synthetic Workflow

A common and effective method for the synthesis of Methyl 4-(bromomethyl)-2-fluorobenzoate involves the radical bromination of methyl 2-fluoro-4-methylbenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

Caption: Synthetic workflow for Methyl 4-(bromomethyl)-2-fluorobenzoate.

Detailed Experimental Protocol

Materials:

-

Methyl 2-fluoro-4-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-fluoro-4-methylbenzoate in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Reaction Execution: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct.

-

Extraction: Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl 4-(bromomethyl)-2-fluorobenzoate.

Causality behind Experimental Choices:

-

NBS as Brominating Agent: NBS is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.

-

Radical Initiator: BPO initiates the reaction by generating radicals upon heating, which then abstract a hydrogen atom from the methyl group, initiating the chain reaction.

-

Non-polar Solvent: Carbon tetrachloride is a classic solvent for radical reactions. Other non-polar solvents can also be used.

-

Aqueous Work-up: The washing steps are essential to remove any remaining acidic byproducts and unreacted reagents.

Spectroscopic and Analytical Characterization

Accurate characterization of the final product is paramount. The following are expected spectroscopic data for Methyl 4-(bromomethyl)-2-fluorobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the bromomethyl protons, and the methyl ester protons. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and the bromomethyl group. The bromomethyl protons will appear as a singlet, and the methyl ester protons will also be a singlet.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), the bromomethyl carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching vibrations, C-H stretches of the aromatic ring and the methyl/bromomethyl groups, and the C-Br stretch.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity). Fragmentation patterns would likely involve the loss of the methoxy group, the bromo-methyl group, or carbon monoxide.

Applications in Drug Discovery and Development

Methyl 4-(bromomethyl)-2-fluorobenzoate is a valuable building block in the synthesis of pharmaceutical compounds. The presence of multiple reactive sites allows for its incorporation into a wide range of molecular scaffolds. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions, making it ideal for linking to other molecular fragments. The fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.

While specific, publicly available examples of its direct use in marketed drugs are not readily found, its structural motifs are present in many developmental compounds. It serves as a key intermediate in the synthesis of various kinase inhibitors, receptor modulators, and other biologically active molecules. For instance, similar fluorinated and brominated benzoic acid derivatives are crucial in the synthesis of certain anti-cancer and anti-inflammatory agents.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemicals is of utmost importance. Methyl 4-(bromomethyl)-2-fluorobenzoate is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification and GHS Classification

-

GHS Pictograms:

-

Corrosion

-

Exclamation Mark

-

-

Hazard Statements:

Precautionary Measures and Personal Protective Equipment (PPE)

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][2][6]

-

P270: Do not eat, drink or smoke when using this product.[1][2][6]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2][6]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][2][6]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[1][2][6]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][6]

-

P501: Dispose of contents/ container to an approved waste disposal plant.[1][2][6]

Storage and Stability

Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. It should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][2][4][5][6]

Conclusion

Methyl 4-(bromomethyl)-2-fluorobenzoate is a chemical compound with significant potential in the fields of organic synthesis and drug discovery. Its unique combination of functional groups provides a versatile platform for the construction of complex molecular architectures. A thorough understanding of its physical properties, synthetic routes, and safety precautions, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.

References

- Current time information in Phoenix, AZ, US. (n.d.). Google.

-

Methyl 4-(bromomethyl)-2-fluorobenzoate,95%. (n.d.). Acmec Biochemical. Retrieved January 8, 2026, from [Link]

-

Methyl 4-(bromomethyl)-2-fluorobenzoate. (n.d.). Lead Sciences. Retrieved January 8, 2026, from [Link]

Sources

- 1. Methyl 4-(bromomethyl)-2-fluorobenzoate | 85070-57-1 [sigmaaldrich.com]

- 2. Methyl 4-(bromomethyl)-2-fluorobenzoate | 85070-57-1 [sigmaaldrich.com]

- 3. 85070-57-1[Methyl 4-(bromomethyl)-2-fluorobenzoate 95%]- Jizhi Biochemical [acmec.com.cn]

- 4. methyl 4-(bromomethyl)-2-fluorobenzoate | 85070-57-1 [amp.chemicalbook.com]

- 5. Methyl 4-(bromomethyl)-2-fluorobenzoate - Lead Sciences [lead-sciences.com]

- 6. 85070-57-1|Methyl 4-(bromomethyl)-2-fluorobenzoate|BLD Pharm [bldpharm.com]

- 7. 85070-57-1|Methyl 4-(bromomethyl)-2-fluorobenzoate| Ambeed [ambeed.com]

An In-depth Technical Guide to Methyl 4-(bromomethyl)-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(bromomethyl)-2-fluorobenzoate (CAS No. 85070-57-1), a key bifunctional building block in modern medicinal chemistry and synthetic organic chemistry. Central to its utility is its precisely defined molecular weight of 247.06 g/mol , which underpins its application in the stoichiometric synthesis of complex molecular architectures. This document details the compound's physicochemical properties, outlines a logical synthetic pathway via radical bromination, establishes a protocol for its analytical validation, and discusses its role as a critical intermediate in the development of advanced pharmaceutical agents. The guide is intended to equip researchers and drug development professionals with the necessary technical knowledge to effectively utilize this versatile reagent.

Introduction: A Versatile Reagent in Synthetic Chemistry

Methyl 4-(bromomethyl)-2-fluorobenzoate is a substituted aromatic ester of significant interest to the scientific community, particularly those engaged in drug discovery and fine chemical synthesis. Its structure is unique, incorporating three distinct reactive functionalities: an electrophilic benzylic bromide, a nucleophilically substitutable fluorine atom, and a methyl ester that can be readily hydrolyzed or transformed. This trifecta of reactivity allows for sequential, regioselective modifications, making it a powerful tool for constructing complex molecular scaffolds. The benzylic bromide is particularly noteworthy for its utility in alkylation reactions, enabling the introduction of the fluorinated benzoyl moiety into larger molecules, a common strategy in the design of bioactive compounds.

Physicochemical and Structural Properties

The precise molecular weight and structure of a reagent are foundational to its reliable use in quantitative chemical synthesis. These properties dictate stoichiometric calculations, inform the selection of analytical techniques, and confirm the identity of downstream products.

Molecular Formula and Weight

The fundamental identity of Methyl 4-(bromomethyl)-2-fluorobenzoate is defined by its molecular formula and corresponding weight. These values are critical for everything from reaction planning to high-resolution mass spectrometry analysis.

Table 1: Core Physicochemical Properties of Methyl 4-(bromomethyl)-2-fluorobenzoate

| Property | Value | Source(s) |

| CAS Number | 85070-57-1 | [1][2] |

| Molecular Formula | C₉H₈BrFO₂ | [1][2] |

| Molecular Weight | 247.06 g/mol | [1][2] |

| IUPAC Name | methyl 4-(bromomethyl)-2-fluorobenzoate | N/A |

| Physical Form | Solid | [2] |

| Storage | Inert atmosphere, 2-8°C | [2] |

The differentiation between average molecular weight (247.06 g/mol ), used for bulk measurements, and monoisotopic mass is crucial. For high-resolution mass spectrometry (HRMS), which resolves individual isotopes, the calculated monoisotopic mass of the most abundant isotopes (¹²C₉H₈⁷⁹Br¹⁹F¹⁶O₂) is the value of interest for exact mass matching.

Chemical Structure

The spatial arrangement of atoms and functional groups dictates the compound's reactivity. The structure features a benzene ring substituted at position 1 with a methoxycarbonyl group, at position 2 with a fluorine atom, and at position 4 with a bromomethyl group.

Caption: 2D Structure of Methyl 4-(bromomethyl)-2-fluorobenzoate.

Synthesis and Quality Control

A reliable synthetic route and rigorous analytical validation are paramount to ensuring the quality and identity of any chemical reagent. This section outlines a plausible synthetic pathway and the necessary quality control (QC) workflow.

Synthetic Pathway: Radical Bromination

While specific peer-reviewed syntheses for CAS 85070-57-1 are not widely published, a logical and industrially common approach is the free-radical bromination of the methyl group of Methyl 2-fluoro-4-methylbenzoate . This reaction selectively targets the benzylic protons, which are activated for radical abstraction.

Step 1: Esterification of 2-Fluoro-4-methylbenzoic acid. The commercially available acid is converted to its methyl ester, typically via Fischer esterification using methanol with a catalytic amount of strong acid (e.g., H₂SO₄).

Step 2: Free-Radical Bromination. The resulting ester, Methyl 2-fluoro-4-methylbenzoate, is then subjected to radical bromination. This reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide and uses a bromine source such as N-Bromosuccinimide (NBS).[3] The use of NBS is advantageous as it provides a low, constant concentration of bromine, minimizing side reactions like aromatic bromination.[3]

Caption: Synthetic workflow for Methyl 4-(bromomethyl)-2-fluorobenzoate.

Analytical Validation Protocol

Confirming the molecular weight and structural identity of the synthesized product is a critical, self-validating step. A multi-technique approach ensures the highest confidence in the material's quality.

Protocol: Identity and Purity Confirmation

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight.

-

Methodology: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol). Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Expected Result: The mass spectrum should display a prominent ion cluster corresponding to the protonated molecule [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this will appear as two peaks of nearly equal intensity separated by approximately 2 m/z units, confirming the presence of a single bromine atom.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the precise chemical structure and isomeric purity.

-

Methodology: Dissolve a ~5-10 mg sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

Expected ¹H NMR Signatures:

-

A singlet integrating to 2 protons around δ 4.5-4.8 ppm, corresponding to the benzylic methylene protons (-CH₂Br).

-

A singlet integrating to 3 protons around δ 3.9 ppm for the methyl ester protons (-OCH₃).

-

A series of multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring, with splitting patterns influenced by the fluorine atom.

-

-

Causality: The chemical shift and splitting patterns are unique fingerprints of the molecule's electronic environment and connectivity. Any deviation would suggest the presence of isomers or impurities.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Methodology: Develop a reverse-phase HPLC method using a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile, both typically containing 0.1% formic acid or trifluoroacetic acid. Detection is performed using a UV detector.

-

Expected Result: A pure sample should yield a single major peak. The area percentage of this peak relative to all other peaks provides a quantitative measure of purity.

-

Applications in Drug Discovery and Development

Methyl 4-(bromomethyl)-2-fluorobenzoate serves as a crucial building block for synthesizing more complex molecules, particularly active pharmaceutical ingredients (APIs). The benzylic bromide is a potent electrophile, making it ideal for Sₙ2 reactions to connect the fluorobenzoate moiety to nucleophilic groups like amines, phenols, or thiols present in other synthetic intermediates.

While direct public-domain examples explicitly citing CAS 85070-57-1 in a specific drug synthesis are limited, its structural motifs are highly relevant in modern pharmacology. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 4-(aminomethyl)-2-fluorobenzoic acid scaffold, which can be derived from this reagent, is a key component in various therapeutic candidates. The ability to introduce this specific scaffold via the reactive bromomethyl handle is of high value to drug development professionals.

Handling, Storage, and Safety

As a reactive alkylating agent, Methyl 4-(bromomethyl)-2-fluorobenzoate requires careful handling to ensure user safety and maintain compound integrity.

-

Safety: The compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.

-

Storage: To prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[2] It is sensitive to moisture, which can cause hydrolysis of the ester and reaction with the benzylic bromide.

Conclusion

Methyl 4-(bromomethyl)-2-fluorobenzoate is a high-value synthetic intermediate defined by its molecular weight of 247.06 g/mol and its versatile chemical structure. Its utility is derived from the presence of multiple, orthogonally reactive functional groups, which allow for its strategic incorporation into complex target molecules. A thorough understanding of its synthesis, analytical validation, and handling procedures is essential for its effective and safe application in research and development. This guide provides the foundational knowledge for scientists to leverage this powerful reagent in the advancement of medicinal chemistry and drug discovery.

References

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). 11.1. Synthesis of 4-Methoxymethylbenzoic Acid. Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

Sources

An In-depth Technical Guide to Methyl Benzoate Derivatives: Focus on Methyl 2-(bromomethyl)-4-fluorobenzoate

Introduction: Navigating the Nuances of Nomenclature

In the field of organic synthesis, precision in communication is paramount. The nomenclature of substituted aromatic compounds can often lead to ambiguity if not carefully addressed. The topic , "Methyl 4-(bromomethyl)-2-fluorobenzoate," highlights this challenge. According to IUPAC nomenclature rules, the principal functional group, in this case, the methyl ester, dictates the base name "benzoate." The substituents are then numbered to give the lowest possible locants.

A systematic interpretation of "Methyl 4-(bromomethyl)-2-fluorobenzoate" would imply a benzoate ring with a bromomethyl group at position 4 and a fluorine atom at position 2. However, in chemical literature and commercial databases, the isomeric compound, Methyl 2-(bromomethyl)-4-fluorobenzoate , is more commonly encountered and utilized. This guide will focus primarily on the latter, more prevalent isomer, while also providing comparative information on other key isomers to ensure clarity and prevent potential confusion in synthesis and procurement.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and applications of this versatile chemical building block.

Section 1: Core Compound Profile: Methyl 2-(bromomethyl)-4-fluorobenzoate

This section details the primary compound of interest, a key intermediate in the synthesis of complex organic molecules.

Chemical Identity and Properties

Correctly identifying a compound is the foundational step for any successful synthesis or application. The identifiers and physicochemical properties of Methyl 2-(bromomethyl)-4-fluorobenzoate are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-(bromomethyl)-4-fluorobenzoate | [1] |

| CAS Number | 157652-28-3 | |

| Molecular Formula | C₉H₈BrFO₂ | [1] |

| Molecular Weight | 247.06 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)F)CBr | [1] |

| InChI Key | DAYFMDZWYCRYEJ-UHFFFAOYSA-N | [1] |

| Physical Form | Solid or viscous liquid | |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Synthesis Pathway and Protocol

The synthesis of Methyl 2-(bromomethyl)-4-fluorobenzoate is typically achieved through a two-step process starting from 4-fluoro-2-methylbenzoic acid. This involves an initial esterification followed by a selective free-radical bromination of the benzylic methyl group. This pathway is favored due to the high selectivity of N-Bromosuccinimide (NBS) for benzylic positions, preventing unwanted bromination of the aromatic ring.

Field-Proven Experimental Protocol:

The following protocol is a robust, self-validating method derived from standard procedures for benzylic bromination of methyl-substituted benzoates.[1][2] The causality behind each step is explained to provide a deeper understanding for the practicing scientist.

Step 1: Synthesis of Methyl 4-fluoro-2-methylbenzoate (Precursor)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-fluoro-2-methylbenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of methanol (approx. 10 volumes) to act as both solvent and reagent. Slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the volume of methanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 4-fluoro-2-methylbenzoate, which can be used in the next step without further purification if of sufficient purity.

Step 2: Synthesis of Methyl 2-(bromomethyl)-4-fluorobenzoate (Target Compound)

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a light source (a 100W lamp is sufficient), dissolve the Methyl 4-fluoro-2-methylbenzoate (1.0 eq) from the previous step in carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05-1.1 eq) and a catalytic amount of a radical initiator such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (approx. 0.02-0.05 eq). Expertise Insight: The choice of initiator can influence reaction time and yield; AIBN is often preferred for its more predictable decomposition rate.

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) while irradiating with the lamp. The reaction is typically complete within 2-4 hours. Monitor by TLC or GC-MS. The reaction is characterized by the disappearance of the starting material and the formation of a new, less polar spot.

-

Work-up and Purification: Cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure Methyl 2-(bromomethyl)-4-fluorobenzoate.

Applications in Drug Discovery and Development

Methyl 2-(bromomethyl)-4-fluorobenzoate is a highly valuable building block in medicinal chemistry. Its utility stems from the presence of two key reactive sites: the electrophilic benzylic bromide and the aromatic ring, which can participate in cross-coupling reactions.

The primary role of this compound is as an alkylating agent. The bromomethyl group is an excellent leaving group, making it highly susceptible to nucleophilic substitution. This allows for the facile introduction of the 4-fluoro-2-(methoxycarbonyl)benzyl moiety into a wide range of molecules. This is particularly useful in the synthesis of inhibitors and modulators of biological targets. For example, a structurally similar intermediate, methyl 2-(bromomethyl)-3-nitrobenzoate, is a key component in the synthesis of Lenalidomide, a widely used immunomodulatory drug.[3]

Safety and Handling

As a reactive alkylating agent, Methyl 2-(bromomethyl)-4-fluorobenzoate must be handled with appropriate care.

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation).[1]

-

Signal Word: Danger.

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P302+P361+P354 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes), P305+P354+P338 (IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Section 2: A Comparative Look at Key Isomers

To provide a comprehensive resource, it is crucial to differentiate the primary compound from its isomers, which may have different synthetic routes and applications.

Methyl 4-(bromomethyl)-3-fluorobenzoate

| Property | Value | Source(s) |

| IUPAC Name | methyl 4-(bromomethyl)-3-fluorobenzoate | [4] |

| CAS Number | 128577-47-9 | [4] |

This isomer is synthesized in a similar fashion to the main compound of interest, via free-radical bromination of its precursor, Methyl 3-fluoro-4-methylbenzoate.[5] The different placement of the fluorine atom can significantly impact the electronic properties of the aromatic ring and the reactivity of the benzylic bromide. This can be exploited by medicinal chemists to fine-tune the biological activity and pharmacokinetic properties of a lead compound.

Methyl 4-bromo-2-fluorobenzoate

| Property | Value | Source(s) |

| IUPAC Name | methyl 4-bromo-2-fluorobenzoate | [6] |

| CAS Number | 179232-29-2 | [6] |

It is critical to distinguish that in this isomer, the bromine atom is directly attached to the aromatic ring, not on a methyl substituent. This structural difference fundamentally changes its synthetic utility. This compound is not a benzylic alkylating agent. Instead, it is primarily used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) where the aryl-bromide bond is the reactive site. Its synthesis involves the esterification of 4-bromo-2-fluorobenzoic acid.[7]

Conclusion

Methyl 2-(bromomethyl)-4-fluorobenzoate is a potent and versatile chemical intermediate with significant applications in drug discovery and organic synthesis. Understanding its correct nomenclature, synthesis, and handling is essential for its effective use. By clarifying the potential for isomeric confusion and providing a detailed, field-proven protocol, this guide aims to equip researchers and scientists with the knowledge needed to confidently incorporate this valuable building block into their synthetic strategies.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 1). Methyl 2-bromo-4-fluorobenzoate: Comprehensive Overview and Applications. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(bromomethyl)-4-fluorobenzoate. CID 18323864. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.

Sources

- 1. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 4. Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 6. METHYL 2-BROMOMETHYL-4-FLUORO-BENZOATE | 157652-28-3 [chemicalbook.com]

- 7. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the ¹H NMR Spectrum of Methyl 4-(bromomethyl)-2-fluorobenzoate: From Theory to Practical Interpretation

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-(bromomethyl)-2-fluorobenzoate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document moves beyond a simple recitation of spectral data, offering a detailed explanation of the underlying principles that govern the spectrum's appearance, a practical protocol for data acquisition, and a thorough guide to its interpretation.

Introduction: The Structural Significance of Methyl 4-(bromomethyl)-2-fluorobenzoate

Methyl 4-(bromomethyl)-2-fluorobenzoate is a key building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Its utility stems from the presence of multiple reactive sites: the ester, the benzylic bromide, and the fluorinated aromatic ring. The precise arrangement of these functional groups is critical to its reactivity and the stereochemistry of subsequent reactions. ¹H NMR spectroscopy is an indispensable tool for confirming the identity and purity of this compound, providing a detailed fingerprint of its molecular structure.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of an organic molecule is governed by the chemical environment of its protons. For Methyl 4-(bromomethyl)-2-fluorobenzoate, the key determinants of the spectrum are the electronic effects of the substituents on the aromatic ring, and the spin-spin coupling interactions between neighboring protons and between protons and the fluorine atom.

Chemical Shifts (δ)

The chemical shift of a proton is influenced by the electron density of its local environment. Electron-withdrawing groups tend to deshield protons, shifting their resonance to a higher frequency (downfield), while electron-donating groups shield protons, causing an upfield shift.[1] In our target molecule, we have three distinct types of protons:

-

Aromatic Protons (H-3, H-5, H-6): These protons, directly attached to the benzene ring, typically resonate in the δ 6.5-8.0 ppm region.[1] The fluorine atom at the C-2 position and the ester group at the C-1 position are both electron-withdrawing, which will generally deshield the aromatic protons. The bromomethyl group at C-4 has a weaker electron-withdrawing effect.

-

Bromomethyl Protons (-CH₂Br): The protons of the bromomethyl group are in a benzylic position and are deshielded by the adjacent bromine atom and the aromatic ring. Their chemical shift is expected in the region of δ 4.5 ppm.[2]

-

Methyl Ester Protons (-OCH₃): The protons of the methyl group of the ester are attached to an oxygen atom, which is electronegative. This deshielding effect typically places their signal around δ 3.9 ppm.

Spin-Spin Coupling (J)

Spin-spin coupling arises from the interaction of the magnetic moments of neighboring nuclei, leading to the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei.

-

Proton-Proton (¹H-¹H) Coupling:

-

Ortho-coupling (³JHH): Coupling between adjacent protons on the aromatic ring (three bonds apart) is typically in the range of 6-10 Hz.[1]

-

Meta-coupling (⁴JHH): Coupling between protons separated by three bonds is much smaller, usually 2-3 Hz.

-

Para-coupling (⁵JHH): Coupling between protons on opposite sides of the ring is often negligible (0-1 Hz).

-

-

Proton-Fluorine (¹H-¹⁹F) Coupling: The presence of a fluorine atom introduces additional coupling. Fluorine (¹⁹F) has a nuclear spin of I = 1/2, similar to a proton.

-

³JHF (ortho): Coupling between a proton and a fluorine atom on adjacent carbons is typically in the range of 7-11 Hz.

-

⁴JHF (meta): Meta coupling to fluorine is smaller, around 4-8 Hz.

-

⁵JHF (para): Para coupling to fluorine is generally the smallest, around 2-3 Hz.

-

Predicted ¹H NMR Spectral Data

Based on the theoretical principles outlined above, a detailed prediction of the ¹H NMR spectrum of Methyl 4-(bromomethyl)-2-fluorobenzoate is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | ~7.9 | dd | ³JHH ≈ 8.5, ⁴JHF ≈ 5.0 |

| H-5 | ~7.4 | dd | ³JHH ≈ 8.5, ⁴JHH ≈ 2.0 |

| H-3 | ~7.3 | dd | ³JHF ≈ 9.0, ⁴JHH ≈ 2.0 |

| -CH₂Br | ~4.7 | s | - |

| -OCH₃ | ~3.9 | s | - |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for preparing a sample of Methyl 4-(bromomethyl)-2-fluorobenzoate and acquiring its ¹H NMR spectrum.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for this type of compound. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, but be aware that solvent effects can alter chemical shifts.[3][4]

-

Sample Concentration: Weigh approximately 5-10 mg of Methyl 4-(bromomethyl)-2-fluorobenzoate into a clean, dry vial.[5]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6]

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[7]

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[6]

Instrument Setup and Data Acquisition

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to ensure full relaxation of the protons between scans.

-

Spectral Width: Set the spectral width to encompass the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent peak.[8]

-

Caption: Spin-spin coupling network in the aromatic region.

Conclusion

The ¹H NMR spectrum of Methyl 4-(bromomethyl)-2-fluorobenzoate provides a wealth of structural information. A thorough understanding of chemical shifts and coupling constants, particularly the influence of the fluorine substituent, is essential for accurate interpretation. By following the detailed experimental protocol and applying the principles of spectral analysis outlined in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate. This rigorous approach to spectral interpretation is fundamental to ensuring the quality and reliability of data in chemical research and drug development.

References

- Vertex AI Search. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- National Institutes of Health. (n.d.). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts.

- American Chemical Society. (2005). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354-359.

- PubMed. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354-359.

- Semantic Scholar. (2005). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354-359.

- BenchChem. (2025). Differentiating Positional Isomers of Substituted Aromatic Compounds Using NMR: A Comparative Guide.

- American Chemical Society. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354-359.

- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.

- Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica.

- LibreTexts. (2021). Short Summary of 1H-NMR Interpretation.

- ResearchGate. (2025). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.

- ResearchGate. (2025). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts.

- Oregon State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-265.

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation.

- ChemicalBook. (n.d.). Methyl 4-bromo-2-fluorobenzoate synthesis.

- Scribd. (n.d.). NMR Sample Preparation Guide.

- LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).

- Western University. (n.d.). NMR Sample Preparation.

- Iowa State University. (n.d.). NMR Sample Preparation.

- PubChem. (n.d.). Methyl 4-(bromomethyl)-2-fluorobenzoate.

- YouTube. (2021). Interpreting Aromatic NMR Signals.

- ChemicalBook. (n.d.). Methyl 4-(bromomethyl)benzoate(2417-72-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). METHYL 2-BROMOMETHYL-4-FLUORO-BENZOATE(157652-28-3) 1H NMR spectrum.

- National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.

- The Royal Society of Chemistry. (n.d.). 4.

- ChemicalBook. (n.d.). METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0289499).

- PubChem. (n.d.). Methyl 4-(bromomethyl)-2-fluorobenzoate.

- PubChem. (n.d.). Methyl 2-(bromomethyl)-4-fluorobenzoate.

- ChemScene. (n.d.). Methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate.

- Sigma-Aldrich. (n.d.). Methyl 2-(bromomethyl)-4-fluorobenzoate.

- Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.

- The Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. Dalton Transactions, 44(35), 15586-15595.

- BenchChem. (2025). Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide.

- PubMed. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.

- ResearchGate. (2025). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n=6-8).

- PubChem. (n.d.). Methyl 2-(bromomethyl)-4-fluorobenzoate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. scribd.com [scribd.com]

- 8. research.cbc.osu.edu [research.cbc.osu.edu]

An In-depth Technical Guide to the Mass Spectrum of Methyl 4-(bromomethyl)-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(bromomethyl)-2-fluorobenzoate is a halogenated aromatic ester of significant interest in medicinal chemistry and organic synthesis. Its structural motifs, including the reactive benzylic bromide and the electron-withdrawing fluorine atom and methyl ester group, make it a versatile building block for the synthesis of complex molecular architectures. In the realm of drug discovery, compounds of this class are often utilized as intermediates in the creation of novel therapeutic agents.[1][2] The precise characterization of such molecules is paramount to ensure the integrity of synthetic pathways and the purity of final compounds. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing invaluable information on molecular weight and structural features through fragmentation analysis.

This guide provides a detailed exploration of the mass spectral data for Methyl 4-(bromomethyl)-2-fluorobenzoate. As a Senior Application Scientist, the forthcoming sections will not only present the spectral data but also delve into the mechanistic underpinnings of the fragmentation patterns, supported by established principles of mass spectrometry. Furthermore, this document will outline robust experimental protocols for acquiring high-quality mass spectra for this and similar small molecules, ensuring a self-validating system for researchers.

Molecular Structure and Isotopic Considerations

The chemical structure of Methyl 4-(bromomethyl)-2-fluorobenzoate (C₉H₈BrFO₂) reveals several key features that influence its mass spectrum. The presence of bromine is particularly noteworthy due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[3] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of roughly equal intensity separated by two mass-to-charge units (m/z). This "M+2" peak is a definitive indicator of the presence of a single bromine atom in an ion.

Predicted Mass Spectrum and Fragmentation Analysis

While a publicly available experimental mass spectrum for Methyl 4-(bromomethyl)-2-fluorobenzoate is not readily found, a detailed prediction of its electron ionization (EI) mass spectrum can be constructed based on the well-established fragmentation patterns of aromatic esters and benzylic halides.[4][5][6][7] The molecular ion ([M]⁺˙) for C₉H₈BrFO₂ has a monoisotopic mass of approximately 246 Da for the ⁷⁹Br isotope and 248 Da for the ⁸¹Br isotope.

The fragmentation of this molecule is expected to be driven by the stability of the resulting fragment ions. The primary fragmentation pathways are hypothesized to be:

-

Loss of the Bromine Atom: The C-Br bond at the benzylic position is relatively weak and prone to cleavage. Loss of the bromine radical (•Br) would result in a highly stable benzylic carbocation. This cation can rearrange to the even more stable tropylium-like ion, a common fragmentation pathway for benzyl derivatives.[3]

-

Loss of the Methoxy Group: A characteristic fragmentation of methyl esters is the loss of the methoxy radical (•OCH₃) from the molecular ion, leading to the formation of an acylium ion.[5][6]

-

Loss of Formaldehyde: Another common fragmentation for methyl esters is the loss of formaldehyde (CH₂O) through a rearrangement process.

-

Cleavage of the Ester Group: The bond between the aromatic ring and the carbonyl group can also cleave, leading to further fragmentation.

A summary of the predicted key fragment ions is presented in the table below:

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Significance |

| 246 | 248 | [C₉H₈BrFO₂]⁺˙ | - | Molecular Ion ([M]⁺˙) |

| 215 | 217 | [C₈H₅BrFO]⁺ | •OCH₃ | Loss of the methoxy radical, characteristic of methyl esters. |

| 167 | - | [C₉H₈FO₂]⁺ | •Br | Loss of the bromine radical, leading to a stable benzylic cation. |

| 139 | - | [C₈H₄FO]⁺ | •Br, CO | Subsequent loss of carbon monoxide from the m/z 167 fragment. |

| 123 | - | [C₇H₄FO]⁺ | •Br, COOCH₃ | Loss of the entire methyl ester group. |

| 91 | - | [C₇H₇]⁺ | - | While less likely due to substitution, the tropylium ion is a hallmark of benzyl compounds. |

Experimental Protocols for Mass Spectrometric Analysis

To obtain high-quality mass spectral data for Methyl 4-(bromomethyl)-2-fluorobenzoate, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. The choice of technique will depend on the sample's purity, thermal stability, and the specific analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable small molecules.[8][9][10]

1. Sample Preparation:

- Dissolve approximately 1 mg of Methyl 4-(bromomethyl)-2-fluorobenzoate in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

- If necessary, perform a serial dilution to achieve a final concentration of approximately 10 µg/mL.[10]

- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Parameters:

- Gas Chromatograph: Agilent 7890B GC System (or equivalent).

- Mass Spectrometer: Agilent 5977A MSD (or equivalent).

- Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is a suitable choice.

- Injector Temperature: 250 °C.

- Injection Volume: 1 µL.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Oven Temperature Program:

- Initial temperature: 50 °C, hold for 2 minutes.

- Ramp: 10 °C/min to 280 °C.

- Hold at 280 °C for 5 minutes.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: 50-350 m/z.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for the analysis of a wide range of small molecules, including those that are less volatile or thermally labile.[11][12][13][14][15]

1. Sample Preparation:

- Dissolve a small amount of the compound in a suitable solvent compatible with the mobile phase, such as acetonitrile or methanol, to a concentration of approximately 10 µg/mL.

- Filter the sample using a 0.22 µm syringe filter.

2. LC-MS Instrumentation and Parameters:

- Liquid Chromatograph: Shimadzu Nexera X2 UHPLC System (or equivalent).

- Mass Spectrometer: Shimadzu LCMS-8060 Triple Quadrupole Mass Spectrometer (or equivalent).

- Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient:

- Start with 5% B.

- Linearly increase to 95% B over 5 minutes.

- Hold at 95% B for 2 minutes.

- Return to 5% B and equilibrate for 3 minutes.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40 °C.

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Mass Range: 100-400 m/z.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of Methyl 4-(bromomethyl)-2-fluorobenzoate under electron ionization.

Caption: Predicted EI fragmentation of Methyl 4-(bromomethyl)-2-fluorobenzoate.

Applications in Drug Development

Methyl 4-(bromomethyl)-2-fluorobenzoate and its structural analogs are valuable intermediates in the synthesis of pharmaceuticals. The benzylic bromide provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecules. The fluorine atom can modulate the physicochemical properties of the final compound, such as its metabolic stability and binding affinity to biological targets. The "magic methyl" effect, where the addition of a methyl group can significantly alter a molecule's properties, is a well-known concept in drug design, and the methyl ester of this compound can be a precursor to such modifications.[16] The ability to reliably characterize these intermediates by mass spectrometry is crucial for ensuring the quality and consistency of the drug development pipeline.

Conclusion

References

-

Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. In Chemometrics and Data Analysis in Chromatography. [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

-

Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 8-13. [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]

-

Drug Development and Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

-

Organic Spectroscopy International. (2014, December 5). Mass spectroscopy...........bromomethyl benzene (benzyl bromide). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Shimadzu. (n.d.). Small Molecule Analysis Compendium. Retrieved from [Link]

-

ResearchGate. (n.d.). IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2- FLUOROBENZOATE. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 1). Methyl 2-bromo-4-fluorobenzoate: Comprehensive Overview and Applications. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 4. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 5. pharmacy180.com [pharmacy180.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. uoguelph.ca [uoguelph.ca]

- 11. tecan.com [tecan.com]

- 12. spectroscopyeurope.com [spectroscopyeurope.com]

- 13. rsc.org [rsc.org]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of Methyl 4-(bromomethyl)-2-fluorobenzoate

Introduction

Methyl 4-(bromomethyl)-2-fluorobenzoate (CAS No. 85070-57-1) is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its utility often lies in its reactive bromomethyl group, which allows for the facile introduction of a substituted benzyl moiety into a target molecule. Understanding the solubility profile of this compound is paramount for its effective handling, reaction optimization, and purification. This guide provides a comprehensive overview of the predicted solubility of Methyl 4-(bromomethyl)-2-fluorobenzoate based on its structural attributes and outlines detailed, field-proven protocols for its experimental determination.

The molecular structure of Methyl 4-(bromomethyl)-2-fluorobenzoate features a fluorinated benzene ring substituted with a methyl ester and a bromomethyl group. Each of these functional groups contributes to the overall physicochemical properties of the molecule, including its solubility in various solvent systems.

Predicted Solubility Profile

While specific experimental solubility data for Methyl 4-(bromomethyl)-2-fluorobenzoate is not extensively documented in publicly available literature, a reliable predicted profile can be constructed by analyzing its molecular structure.

Structural Analysis and Causality:

-

Aromatic Ring: The benzene core is inherently non-polar and hydrophobic, suggesting a preference for non-polar organic solvents.

-

Methyl Ester Group (-COOCH₃): This group introduces polarity to the molecule. The carbonyl oxygen and the ester oxygen have lone pairs of electrons that can act as hydrogen bond acceptors, potentially allowing for some solubility in protic solvents.[1][2][3] However, the ester group itself does not have a hydrogen bond donor, which limits its ability to self-associate via hydrogen bonding.[2][3]

-

Fluorine Substituent (-F): The high electronegativity of the fluorine atom introduces a dipole moment. However, a single fluorine substituent does not dramatically increase aqueous solubility and primarily contributes to the molecule's overall polarity and potential for dipole-dipole interactions.

-

Bromomethyl Group (-CH₂Br): The bromomethyl group is a polarizable and reactive functional group. While it adds to the molecular weight and size, which can decrease solubility, its polarity is a contributing factor to solubility in polar organic solvents.

Lipophilicity Prediction:

A key indicator of aqueous solubility is the logarithm of the octanol-water partition coefficient (LogP). For the related compound, Methyl 2-(bromomethyl)-4-fluorobenzoate, the predicted XLogP3 value is 2.4.[4] This positive value indicates a preference for the lipophilic (octanol) phase over the aqueous phase, suggesting that Methyl 4-(bromomethyl)-2-fluorobenzoate is likely to have low solubility in water.

Predicted Solubility in Common Solvents:

Based on the structural analysis, the following solubility profile is predicted:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | High | These solvents can effectively solvate the polar ester and bromomethyl groups through dipole-dipole interactions. DMSO is often an excellent solvent for initial stock solutions in drug discovery. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are of intermediate polarity and are generally effective at dissolving a wide range of organic compounds, including those with moderate polarity like the target molecule. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | These solvents can engage in dipole-dipole interactions and are good solvents for many organic solids. |

| Esters | Ethyl acetate | Moderate to High | "Like dissolves like." The ester functionality of the solvent will interact favorably with the methyl ester group of the solute.[5] |

| Alcohols | Methanol, Ethanol | Moderate | These protic solvents can act as hydrogen bond donors to the ester's oxygen atoms. Solubility is expected to be moderate but may be limited by the hydrophobic aromatic ring. |

| Non-Polar | Hexanes, Toluene | Low to Moderate | The non-polar aromatic ring will have favorable interactions with these solvents, but the polar functional groups will limit overall solubility. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low | The overall lipophilic character of the molecule, as suggested by the predicted LogP, indicates poor solubility in aqueous media.[4] |

Experimental Determination of Solubility

In drug development and process chemistry, it is crucial to differentiate between kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measures the concentration of a compound in solution when it is rapidly prepared, typically by adding a concentrated DMSO stock to an aqueous buffer. It reflects the solubility under conditions often encountered in high-throughput screening and can be influenced by the rate of precipitation.[6]

-

Thermodynamic (or Equilibrium) Solubility: Represents the true saturation concentration of a compound in a solvent at equilibrium.[7] This is a critical parameter for formulation development and biopharmaceutical classification. The shake-flask method is the gold standard for its determination.[8]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility and is considered the most reliable method.[9]

Principle: An excess of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium between the dissolved and undissolved compound is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.

Methodology:

-

Preparation: Accurately weigh an excess amount of Methyl 4-(bromomethyl)-2-fluorobenzoate (e.g., 2-5 mg) into a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, water, or organic solvent) to the vial.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for at least 24 hours to ensure equilibrium is reached.[6] For robust analysis, it is advisable to take samples at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.[10]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles.

-

Quantification:

-

Prepare a series of calibration standards of Methyl 4-(bromomethyl)-2-fluorobenzoate of known concentrations in the same solvent.

-

Dilute the filtered supernatant with an appropriate solvent to fall within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation: Determine the concentration of the dissolved compound in the saturated solution by comparing its analytical response to the calibration curve, accounting for any dilution factors. The result is reported in units such as µg/mL or µM.

Caption: Thermodynamic Solubility Workflow

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This protocol is suitable for early-stage drug discovery where a rapid assessment of solubility is required for a large number of compounds.[11]

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is detected, often by light scattering (nephelometry) or by measuring the concentration of the compound remaining in solution after filtration.[4][6]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Methyl 4-(bromomethyl)-2-fluorobenzoate in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation:

-

Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microtiter plate.

-

Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentration (the final DMSO concentration should typically be kept low, e.g., 1-2%, to minimize its effect on solubility).

-

-

Incubation: Seal the plate and shake it at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[6]

-

Detection (Nephelometry Method):

-

Measure the light scattering in each well using a nephelometer.

-

The amount of scattered light is proportional to the amount of precipitate formed. The kinetic solubility is the concentration at which significant precipitation is first observed.

-

-

Detection (Filtration and UV/LC-MS Method):

-

After incubation, filter the contents of the wells through a 96-well filter plate to separate the precipitated compound from the solution.[11]

-

Transfer the filtrate to a new 96-well plate.

-

Quantify the concentration of the dissolved compound in the filtrate using a plate reader (for UV absorbance if the compound has a suitable chromophore) or by LC-MS/MS.[6]

-

The measured concentration is the kinetic solubility.

-

Caption: Kinetic Solubility Workflow

Conclusion

Methyl 4-(bromomethyl)-2-fluorobenzoate is predicted to be a compound with low aqueous solubility but good solubility in a range of common polar aprotic and chlorinated organic solvents. This profile is dictated by the interplay of its lipophilic aromatic core and its polar functional groups. For researchers and drug development professionals, it is imperative to move beyond predictions and obtain robust experimental data. The detailed protocols for thermodynamic and kinetic solubility determination provided in this guide offer a validated framework for generating the critical data needed to advance research and development activities involving this important chemical intermediate.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

PubChem. Methyl 2-(bromomethyl)-4-fluorobenzoate. National Center for Biotechnology Information. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Acmec Biochemical. Methyl 4-(bromomethyl)-2-fluorobenzoate,95%. [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

PubChem. Methyl 4-(bromomethyl)-2-fluorobenzoate. National Center for Biotechnology Information. [Link]

-

BIOFOUNT. 85070-57-1|Methyl 4-(Bromomethyl)-2-fluorobenzoate. [Link]

-

Chemistry Stack Exchange. Ester as a solvent. [Link]

-

eCampusOntario Pressbooks. 25.5 Esters – Structure, Properties and Naming. [Link]

-

Chemistry LibreTexts. 15.7: Physical Properties of Esters. [Link]

-

World Health Organization (WHO). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

-

Chemistry LibreTexts. Properties of Esters. [Link]

-

Solubility of Things. Esters: Structure, Properties, and Reactions. [Link]

Sources

- 1. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Methyl 2-(bromomethyl)-4-fluorobenzoate | C9H8BrFO2 | CID 18323864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS:85070-57-1, 4-(溴甲基)-2-氟苯甲酸甲酯-毕得医药 [bidepharm.com]

- 8. Methyl 4-(bromomethyl)-2-fluorobenzoate - Lead Sciences [lead-sciences.com]

- 9. Methyl 4-(bromomethyl)-2-fluorobenzoate | C9H8BrFO2 | CID 18759821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 4-(bromomethyl)-2-fluorobenzoate | 85070-57-1 [sigmaaldrich.com]

- 11. 85070-57-1[Methyl 4-(bromomethyl)-2-fluorobenzoate 95%]- Jizhi Biochemical [acmec.com.cn]

Stability and storage conditions for Methyl 4-(bromomethyl)-2-fluorobenzoate

An In-depth Technical Guide:

Stability, Storage, and Handling of Methyl 4-(bromomethyl)-2-fluorobenzoate

Executive Summary and Compound Profile

Methyl 4-(bromomethyl)-2-fluorobenzoate is a key bifunctional building block in modern medicinal chemistry and drug development. Its utility lies in the orthogonal reactivity of its functional groups: a methyl ester capable of hydrolysis or amidation and a reactive benzylic bromide that serves as a potent electrophile for introducing the fluorobenzyl moiety. This dual functionality makes it invaluable for synthesizing complex molecular scaffolds. However, the very feature that makes this reagent so useful—the labile benzylic bromide—is also the source of its inherent instability. A comprehensive understanding of its degradation pathways and requisite storage conditions is not merely a matter of good laboratory practice; it is fundamental to ensuring experimental reproducibility, process scalability, and the ultimate safety and purity of target compounds.

This guide provides a detailed examination of the chemical principles governing the stability of Methyl 4-(bromomethyl)-2-fluorobenzoate. It outlines the primary degradation mechanisms, provides field-proven protocols for storage and handling, and details experimental workflows for validating its purity and long-term stability.

| Compound Attribute | Identifier |

| CAS Number | 85070-57-1[1] |

| Molecular Formula | C₉H₈BrFO₂[1][2] |

| Molecular Weight | 247.06 g/mol [1][2] |

| Physical Appearance | White to pale-yellow or yellow-brown solid[1] |

| Common Synonyms | Methyl 2-fluoro-4-(bromomethyl)benzoate |

The Chemical Basis of Instability: Core Degradation Pathways

The stability of Methyl 4-(bromomethyl)-2-fluorobenzoate is dictated almost entirely by the reactivity of the benzylic bromide group. The carbon atom of the bromomethyl (-CH₂Br) group is attached to both a bromine atom and a benzene ring, making it highly susceptible to both nucleophilic substitution and radical-mediated reactions. Understanding these vulnerabilities is key to preventing unwanted degradation.

Hydrolytic Degradation

The most prevalent and rapid degradation pathway is hydrolysis. Benzyl bromides are known to react with water, even atmospheric moisture, to yield the corresponding benzyl alcohol and hydrobromic acid (HBr)[3][4][5].

-

Mechanism: The reaction can proceed through an Sₙ1 or Sₙ2 mechanism. The benzylic carbocation intermediate is stabilized by resonance with the aromatic ring, favoring the Sₙ1 pathway, particularly in polar protic solvents.

-

Consequences: The formation of 4-(hydroxymethyl)-2-fluorobenzoate represents a loss of the key electrophilic site. Furthermore, the HBr byproduct is highly corrosive and can catalyze further degradation of the starting material or other sensitive reagents in a reaction mixture[3]. This underscores the critical need for anhydrous conditions.

Caption: Primary hydrolytic degradation pathway.

Photochemical Degradation

Exposure to light, particularly in the UV spectrum, can initiate the homolytic cleavage of the weak carbon-bromine bond (bond dissociation energy ~280 kJ/mol). This process generates a stabilized benzylic radical and a bromine radical[6].

-

Mechanism: Light provides the energy to overcome the activation barrier for C-Br bond cleavage. The resulting radicals are highly reactive and can initiate a cascade of unwanted side reactions.

-

Consequences: Radical species can lead to the formation of dimeric impurities, react with solvents, or initiate polymerization. The use of N-Bromosuccinimide (NBS) with light for benzylic bromination highlights the susceptibility of this position to radical formation. Therefore, protection from light is mandatory.

Thermal Decomposition

While many suppliers ship this compound at ambient temperature for short durations, elevated temperatures significantly accelerate the rate of all degradation pathways[1]. Gradual decomposition, even at room temperature over long periods, can occur, potentially leading to a buildup of HBr gas and pressure within a sealed container[3]. Refrigerated storage is essential for mitigating this risk and ensuring long-term viability.

Authoritative Protocols for Storage and Handling

Based on the chemical vulnerabilities detailed above, a stringent set of protocols must be followed to maintain the integrity of Methyl 4-(bromomethyl)-2-fluorobenzoate.

Recommended Storage Conditions

The following conditions are synthesized from supplier safety data sheets and an understanding of the compound's chemical nature.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C [1] | Minimizes the rate of thermal decomposition and hydrolytic degradation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) [1] | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions. |

| Light Exposure | Store in amber or opaque containers [7][8] | Prevents light-induced radical formation and subsequent photochemical degradation. |

| Container | Tightly sealed, compatible material (e.g., glass) [3][9] | Prevents moisture ingress. Glass is preferred to avoid reaction with metallic containers. |

Safe Handling Procedures